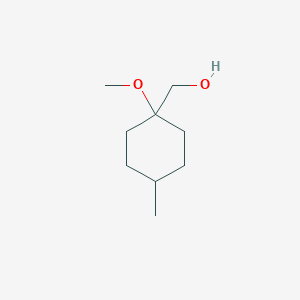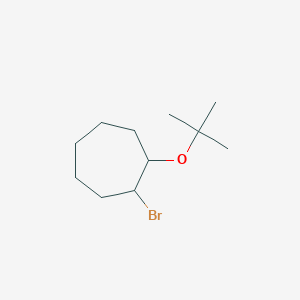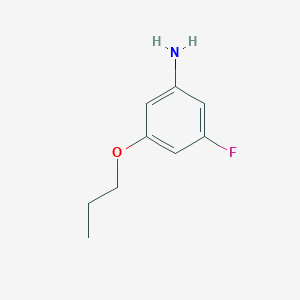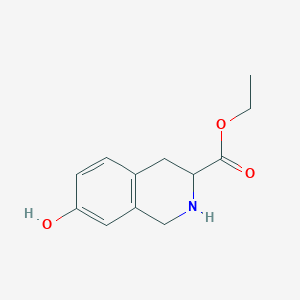
(R)-2-(7-Fluoro-2,3-dihydro-1H-inden-5-yl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(7-Fluoro-2,3-dihydro-1H-inden-5-yl)pyrrolidine is a chiral compound that features a fluorinated indene moiety attached to a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(7-Fluoro-2,3-dihydro-1H-inden-5-yl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-fluoroindene and pyrrolidine.
Reaction Conditions: The key step involves the formation of a carbon-carbon bond between the indene and pyrrolidine rings. This can be achieved through various methods such as
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(7-Fluoro-2,3-dihydro-1H-inden-5-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can saturate the double bonds in the indene ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the indene or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of ketones, carboxylic acids, or alcohols.
Reduction: Formation of fully saturated indene derivatives.
Substitution: Formation of various substituted indene or pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in asymmetric catalysis to produce enantiomerically pure products.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development.
Biochemical Studies: It can be used to study enzyme interactions and receptor binding.
Medicine
Drug Development:
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of ®-2-(7-Fluoro-2,3-dihydro-1H-inden-5-yl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form hydrogen bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-(7-Fluoro-2,3-dihydro-1H-inden-5-yl)piperidine: Similar structure but with a piperidine ring instead of pyrrolidine.
®-2-(7-Fluoro-2,3-dihydro-1H-inden-5-yl)morpholine: Contains a morpholine ring.
Uniqueness
Fluorine Substitution: The presence of a fluorine atom can significantly alter the compound’s chemical and biological properties.
Chirality: The ®-configuration can lead to different interactions with biological targets compared to the (S)-configuration.
Eigenschaften
Molekularformel |
C13H16FN |
|---|---|
Molekulargewicht |
205.27 g/mol |
IUPAC-Name |
(2R)-2-(7-fluoro-2,3-dihydro-1H-inden-5-yl)pyrrolidine |
InChI |
InChI=1S/C13H16FN/c14-12-8-10(13-5-2-6-15-13)7-9-3-1-4-11(9)12/h7-8,13,15H,1-6H2/t13-/m1/s1 |
InChI-Schlüssel |
ZABAHUSDXGMVLT-CYBMUJFWSA-N |
Isomerische SMILES |
C1C[C@@H](NC1)C2=CC3=C(CCC3)C(=C2)F |
Kanonische SMILES |
C1CC(NC1)C2=CC3=C(CCC3)C(=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 7-bromo-8-(cyclopent-1-en-1-yl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylate](/img/structure/B13326219.png)

![1-Oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride](/img/structure/B13326230.png)
![2,6-Diazaspiro[3.5]nonan-5-one](/img/structure/B13326236.png)

![4-Amino-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13326249.png)
![Methyl 3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B13326262.png)
![8-Amino-3-cyclopropylimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B13326267.png)
![(3aR,9bS)-8-bromo-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole](/img/structure/B13326274.png)




![5-[(2-Cyanoethyl)amino]pyridine-2-carbonitrile](/img/structure/B13326306.png)
